![molecular formula C22H18Cl2O B12286404 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene CAS No. 153778-17-7](/img/structure/B12286404.png)
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene is a synthetic organic compound known for its unique chemical structure and properties. It is a derivative of clomiphene, a synthetic estrogen agonist-antagonist used in the treatment of infertility . The compound’s molecular formula is C22H18Cl2O, and it has a molecular weight of 369.28 g/mol .
Preparation Methods
The synthesis of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene involves several steps. One common method includes the reaction of 2-chloroethanol with 4-hydroxybenzaldehyde to form 4-(2-chloroethoxy)benzaldehyde. This intermediate is then reacted with 2-chloro-1,2-diphenylethene in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be replaced by nucleophiles such as hydroxide ions
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s structural similarity to clomiphene makes it a valuable tool in studying estrogen receptor interactions and hormonal regulation.
Medicine: Research into its potential therapeutic applications, particularly in reproductive health and hormone-related disorders, is ongoing.
Mechanism of Action
The mechanism of action of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This interaction affects various molecular pathways involved in cell growth, differentiation, and hormonal regulation .
Comparison with Similar Compounds
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene can be compared to other similar compounds such as:
Clomiphene: A well-known SERM used in fertility treatments. The primary difference lies in the additional chloroethoxy group in this compound, which may influence its binding affinity and activity.
Tamoxifen: Another SERM used in breast cancer treatment. While structurally different, both compounds share the ability to modulate estrogen receptor activity.
Properties
CAS No. |
153778-17-7 |
|---|---|
Molecular Formula |
C22H18Cl2O |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene |
InChI |
InChI=1S/C22H18Cl2O/c23-15-16-25-20-13-11-18(12-14-20)21(17-7-3-1-4-8-17)22(24)19-9-5-2-6-10-19/h1-14H,15-16H2/b22-21- |
InChI Key |
UWRMGGWAVBMGAW-DQRAZIAOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)OCCCl |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
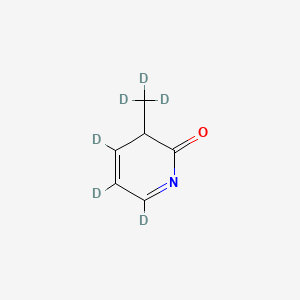
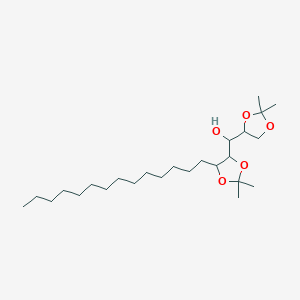
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

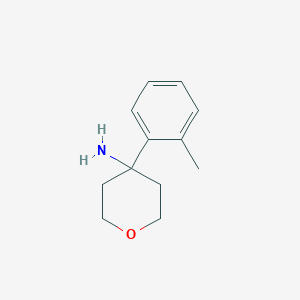


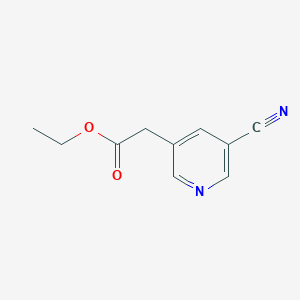

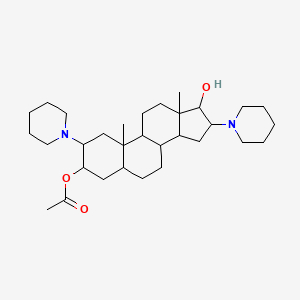
![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
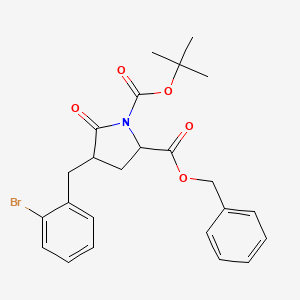
![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
